molecular formula C8H8F3NO2S B2457649 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate CAS No. 923139-10-0

2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate

Cat. No.: B2457649
CAS No.: 923139-10-0
M. Wt: 239.21
InChI Key: KHRKYZKALYFWNH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate is a chemical compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoroethyl group and a thiophen-2-ylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may also be used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with studies focusing on its pharmacological properties and mechanisms of action.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophen-2-ylmethyl group may contribute to binding interactions with enzymes or receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(phenylmethyl)carbamate
  • 2,2,2-Trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
  • 2,2,2-Trifluoroethyl N-(benzyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, providing opportunities for the discovery of new applications and therapeutic agents.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(thiophen-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)5-14-7(13)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRKYZKALYFWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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